molecular formula C8H8INO4S B183742 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester CAS No. 144550-79-8

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No. B183742
M. Wt: 341.13 g/mol
InChI Key: DZERRHAHFNNWSI-UHFFFAOYSA-N
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Description

Methyl 2-(aminosulfonyl)benzoate is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2 . It is a metabolite of the herbicide metsulfuron-methyl . It has a role as a marine xenobiotic metabolite . It is a benzoate ester, a sulfonamide, and a methyl ester .


Synthesis Analysis

Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Methyl 2-(aminosulfonyl)benzoate is C8H9NO4S . The InChI is InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) .


Chemical Reactions Analysis

Esters are neutral compounds, unlike the acids from which they are formed . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The molecular weight of Methyl 2-(aminosulfonyl)benzoate is 215.23 g/mol .

properties

IUPAC Name

methyl 4-iodo-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZERRHAHFNNWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449405
Record name Methyl 4-iodo-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

CAS RN

144550-79-8
Record name Methyl 4-iodo-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1000 g (4.34 mol) of methyl 4-amino-2-aminosulfonylbenzoate and 3400 ml of H2O are admixed rapidly with 3700 ml of concentrated hydrochloric acid (37% strength). 10 ml of toluene are added to this mixture. The mixture is cooled to 15° C. and a solution of 315 g of NaNO2 (4.56 mol) in 1740 ml of H2O is added within a period of 1 h (h=hour) at 15-20° C. Stirring is continued for 1 h and the excess of nitrite is destroyed using amidosulfonic acid. In a second vessel, 1082 g of potassium iodide (6.51 mol) and 7000 ml of H2O are initially charged. At 15 to 20° C., the diazonium salt solution is added over a period of 1 to 2 h. The resulting suspension is diluted with 10 liters of H2O and the precipitate is filtered off with suction. The filter cake is then washed free of iodine using a mixture of 435 g of Na2S2O5 in 8.5 liters of H2O, and then washed neutral with 25 liters of H2O. The compound of the formula (IV) is obtained in a quantity of 1771 g (moist). After drying at 50° C. in vacuo (=under reduced pressure), 1403 g (94.8% of theory) of methyl 4-iodo-2- aminosulfonylbenzoate (sulfonamide of the formula IV) of a melting point of 175-177° C. are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3700 mL
Type
reactant
Reaction Step Three
Name
Quantity
315 g
Type
reactant
Reaction Step Four
Name
Quantity
1740 mL
Type
solvent
Reaction Step Four
Quantity
1082 g
Type
reactant
Reaction Step Five
Name
Quantity
7000 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 L
Type
solvent
Reaction Step Seven
Name
Quantity
3400 mL
Type
solvent
Reaction Step Eight

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